2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazine ring and the fluorophenyl group in its structure suggests potential biological activity and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or amidines, under acidic or basic conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds with triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide: Lacks the fluorophenyl group, which may affect its biological activity.
N-(4-Fluorophenyl)acetamide: Lacks the triazine and thioether groups, which may reduce its chemical stability and biological activity.
Uniqueness
The unique combination of the triazine ring, thioether linkage, and fluorophenyl group in 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS/c24-18-11-13-19(14-12-18)25-20(29)15-30-23-26-21(16-7-3-1-4-8-16)22(27-28-23)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDDEPBMLUISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309741-53-5 |
Source
|
Record name | 2-((5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)THIO)-N-(4-FLUOROPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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